1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features both a benzoxazole and an azetidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminophenol and azetidine-3-carboxylic acid.
Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with a suitable reagent, such as carbon disulfide, in the presence of a base like potassium hydroxide to form the benzoxazole ring.
Coupling with Azetidine-3-carboxylic Acid: The benzoxazole derivative is then coupled with azetidine-3-carboxylic acid using a coupling agent like triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzoxazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced derivatives of the benzoxazole ring.
Substitution: Substituted benzoxazole or azetidine derivatives.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline share structural similarities and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, also show comparable chemical reactivity.
Uniqueness: 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is unique due to the combination of the benzoxazole and azetidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
SIMHFEHCCNJXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
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